1-(3-Piperidinopropyl)-3-aminoindazole is a compound that belongs to the class of indazole derivatives, which are characterized by a fused benzene and pyrazole ring structure. This specific compound features a piperidinopropyl side chain and an amino group at the 3-position of the indazole ring. Indazole derivatives have garnered attention in medicinal chemistry due to their potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
The compound can be synthesized through various methods involving the reaction of piperidinopropylamine with 3-aminoindazole derivatives. The synthesis processes often utilize established organic chemistry techniques, such as alkylation and condensation reactions, to achieve the desired structural modifications.
1-(3-Piperidinopropyl)-3-aminoindazole is classified as an organic compound within the broader category of heterocyclic compounds. It specifically falls under the subcategory of nitrogen-containing heterocycles due to the presence of both indazole and piperidine moieties.
The synthesis of 1-(3-Piperidinopropyl)-3-aminoindazole can be achieved through several methodologies, often involving multi-step reactions. A common approach includes:
1-(3-Piperidinopropyl)-3-aminoindazole has a complex molecular structure characterized by:
1-(3-Piperidinopropyl)-3-aminoindazole can participate in various chemical reactions typical for amines and heterocycles, including:
The mass spectrum for this compound shows significant peaks corresponding to its molecular weight and fragmentation patterns, which can be utilized for analytical identification .
The mechanism of action for 1-(3-Piperidinopropyl)-3-aminoindazole is primarily related to its interaction with biological targets, particularly in neuropharmacology. The compound may act as an inhibitor or modulator of neurotransmitter systems, potentially influencing pathways involved in mood regulation and cognitive function.
Research indicates that indazole derivatives can exhibit multitarget effects, meaning they may interact with multiple receptors or enzymes simultaneously. This polypharmacological profile makes them candidates for therapeutic applications in conditions like Alzheimer's disease and other neurodegenerative disorders .
1-(3-Piperidinopropyl)-3-aminoindazole has several notable applications in scientific research:
This compound exemplifies the ongoing interest in indazole derivatives within medicinal chemistry, highlighting their versatility and potential therapeutic benefits.
Heterocyclic compounds constitute >90% of marketed pharmaceuticals, with nitrogen-containing scaffolds like indazoles and piperidines playing pivotal roles in drug discovery [1]. The indazole nucleus emerged as a pharmacophore in the mid-20th century, gaining prominence after the serendipitous discovery of benzimidazole antifungals (e.g., captan and iprodione) in the 1960s–1980s. These early agents demonstrated that bicyclic nitrogen heterocycles could confer broad bioactivity through enzyme inhibition targeting essential microbial metabolic pathways [1] [4].
The deliberate incorporation of piperidine motifs evolved from natural product alkaloid research. Piperidine itself was isolated from Piper nigrum in 1819, but its synthetic utility expanded with developments in reductive amination and nucleophilic substitution chemistry. By the 1980s, piperidinylalkyl chains were systematically explored as cationic spacers to enhance blood-brain barrier penetration and G-protein-coupled receptor (GPCR) engagement. A landmark example was the H₂-receptor antagonist L-643,441, featuring a piperidinomethylphenoxy moiety, which exhibited time-dependent receptor binding distinct from classical antagonists like ranitidine [5] [7].
The fusion of indazole and piperidine pharmacophores represents a 21st-century strategy to address complex diseases. Compounds like 9-pyrrolidinoethyl-2-(4-fluorophenyl)benzo[d]imidazo[1,2-a]imidazole (2018) demonstrated potent κ-opioid agonism, validating tricyclic nitrogen scaffolds with aminoalkyl appendages for analgesia [7]. 1-(3-Piperidinopropyl)-3-aminoindazole epitomizes this design philosophy, leveraging:
Table 1: Key Milestones in Heterocyclic Chemistry Relevant to 1-(3-Piperidinopropyl)-3-aminoindazole
Era | Development | Representative Agents | Impact on Target Compound Design |
---|---|---|---|
1960s–1980s | Benzimidazole antifungals | Captan, Iprodione | Validated bicyclic N-heterocycles as enzyme inhibitors |
1980s–1990s | Piperidine-containing H₂ antagonists | L-643,441 | Demonstrated piperidinylalkyl chains enable unique receptor binding kinetics |
2000s–Present | Fused polycyclic indazole/imidazole analgesics | Benzo[d]imidazo[1,2-a]imidazole derivatives | Established κ-opioid activity of N-alkylated tricyclic scaffolds |
Indazole derivatives are targeted in drug discovery due to their versatile bioisosteric properties, favorable ADMET profiles, and broad target spectrum. The indazole nucleus serves as a purine mimetic, enabling competitive inhibition of kinases, phosphodiesterases, and nucleotide-binding enzymes. Its hydrogen-bonding capacity (N1-H, N2, C3 substituents) facilitates high-affinity interactions with catalytic sites inaccessible to single-ring heterocycles [1] [4].
Structurally, 3-aminoindazole derivatives exhibit enhanced solubility and reduced plasma protein binding compared to analogous indoles or benzimidazoles. The amino group at C3 provides:
Indazoles demonstrate exceptional scaffold promiscuity in CNS and antimicrobial agents. Linezolid (2000), an oxazolidinone antibiotic containing a morpholine ring, highlighted the role of N-alkylamino appendages in overcoming microbial resistance [4]. Similarly, 3-aminoindazoles inhibit viral polymerases and bacterial topoisomerases through groove binding enhanced by their planar geometry [9].
Table 2: Pharmacological Advantages of Indazole vs. Related Heterocycles
Property | Indazole Derivatives | Benzimidazole Derivatives | Indole Derivatives |
---|---|---|---|
pKa (N1) | 13.9 | 12.8 | 16.2 |
Log P (octanol/water) | 2.1–2.8 | 2.8–3.5 | 2.5–3.2 |
H-bond acceptors | Up to 4 | Up to 3 | Up to 2 |
Kinase inhibition potency | nM range (e.g., VEGFR2 IC₅₀ = 7 nM) | μM range | Variable μM range |
Metabolic stability (t₁/₂) | 45–120 min (human microsomes) | 15–40 min | 20–60 min |
The 3-piperidinopropyl and 3-amino substituents synergistically dictate the target compound’s receptor affinity, pharmacokinetics, and conformational behavior.
Piperidinopropyl moiety:
3-Amino group:
Table 3: Substituent Contributions to Bioactivity
Substituent | Role in Target Engagement | Impact on Physicochemical Properties | Validated Targets |
---|---|---|---|
3-Amino | H-bond donation to backbone carbonyls (e.g., Glu297 in κ-opioid receptor) | • pKa = 4.2 (protonation) • ΔLog D = -0.7 vs. H-substituent • Solubility = 25-fold > 3-H-indazole | Kinases, GPCRs, ion channels |
1-(3-Piperidinopropyl) | Salt bridge formation with Asp residues; hydrophobic filling of subpockets | • cLogP = +1.8 vs. methyl analog • Basic pKa = 10.1 • t₁/₂ microsomal = 32 min | κ-opioid, σ-receptors, serotonin receptors |
Combined effect | Cooperative binding (ΔΔG = -3.1 kcal/mol) via simultaneous charge and H-bond interactions | Melting point elevation (mp > 200°C for salts); crystalline solid formation | Multifunctional enzyme/receptor systems |
Supramolecular implications: Quantum chemical modeling of hydrochloride salts (e.g., 1c.2HCl) demonstrates that anion-cation pair formation lowers total energy by 15–22 kcal/mol versus free bases, stabilizing receptor-bound conformations [7]. This energy reduction enhances binding kinetics (kon > 10⁵ M⁻¹s⁻¹) and residence times.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: